molecular formula C21H22O8 B2501558 2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-24-8

2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2501558
CAS RN: 300557-24-8
M. Wt: 402.399
InChI Key: RWGBHQGHZATKST-UHFFFAOYSA-N
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Description

5-[(5-methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid 2-methoxyethyl ester is a member of benzofurans and a 2-methoxyethyl ester.

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are crucial in transforming plant biomass into valuable chemicals, including monomers and polymers, fuels, solvents, and pharmaceuticals. This conversion is significant for developing sustainable alternatives to non-renewable hydrocarbon sources. The review by Chernyshev, Kravchenko, & Ananikov (2017) highlights the prospects of HMF and its derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, in the chemical industry's future.

Benzofuran as an Antimicrobial Scaffold

Benzofuran derivatives exhibit a wide range of biological activities and are being explored as antimicrobial agents. The review by Hiremathad et al. (2015) and Hiremathad et al. (2015) discusses benzofuran's role in drug discovery, particularly for developing efficient antimicrobial candidates. The structural features of benzofuran make it a promising structure for new drug development.

Synthesis of Pharmaceutical Impurities of Proton Pump Inhibitors

The synthesis of omeprazole and related proton pump inhibitors (PPIs) involves complex chemical processes, including the use of furan and benzofuran derivatives. The review by Saini et al. (2019) details novel methods for synthesizing these pharmaceuticals and their impurities, highlighting the importance of these compounds in developing anti-ulcer drugs.

Potential in Alternative Medicine

Compounds like osthole, which shares structural similarities with furan and benzofuran derivatives, demonstrate multiple pharmacological actions, including neuroprotective and immunomodulatory activities. The paper by Zhang, Leung, Cheung, & Chan (2015) reviews osthole's potential as an alternative medicine, suggesting the broad therapeutic potential of structurally related compounds.

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, a key biomass-derived chemical, serves as a precursor for synthesizing various drugs and bioactive compounds, demonstrating the importance of biomass conversion in pharmaceuticals. The review by Zhang et al. (2021) highlights levulinic acid's role in cancer treatment, medical materials, and other medical fields, indicating a similar potential for related chemical compounds.

properties

IUPAC Name

2-methoxyethyl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-12-14(9-18(28-12)20(22)25-4)11-27-15-5-6-17-16(10-15)19(13(2)29-17)21(23)26-8-7-24-3/h5-6,9-10H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGBHQGHZATKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

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